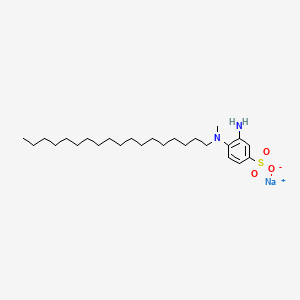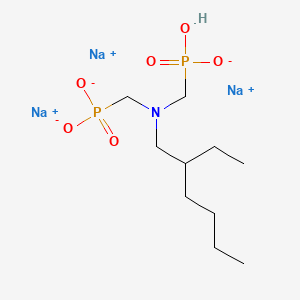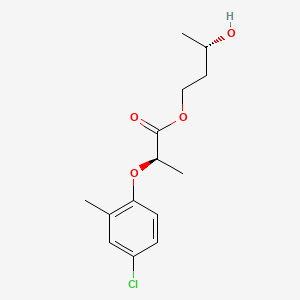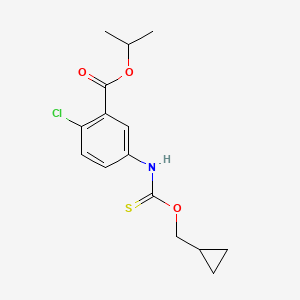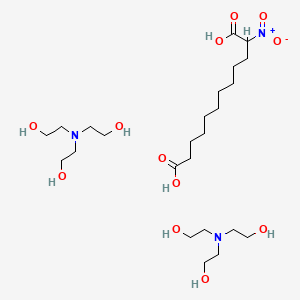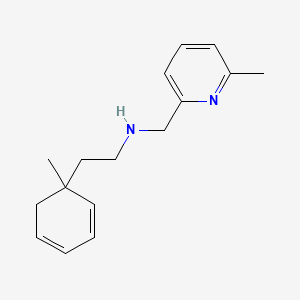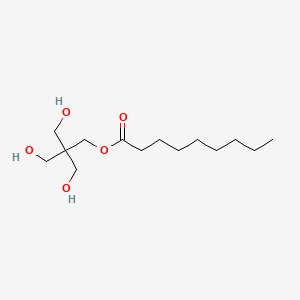
3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate: is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate typically involves the esterification of nonanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers and resins .
Biology: In biological research, this compound is used to study the metabolism of esters and their role in biochemical pathways. It is also used in the synthesis of biologically active molecules .
Medicine: It is also investigated for its potential use in the formulation of prodrugs .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics. It is also used as a lubricant additive to improve the performance of lubricants under extreme conditions .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their constituent parts .
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Biochemical Pathways: The compound can participate in metabolic pathways involving the breakdown and synthesis of esters.
Comparison with Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl dodecanoate
Comparison: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate is unique due to its specific chain length and the presence of multiple hydroxyl groups. This gives it distinct physical and chemical properties compared to its analogs with shorter or longer carbon chains . The presence of hydroxyl groups also enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
94108-24-4 |
|---|---|
Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C14H28O5/c1-2-3-4-5-6-7-8-13(18)19-12-14(9-15,10-16)11-17/h15-17H,2-12H2,1H3 |
InChI Key |
URGQBRTWLCYCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


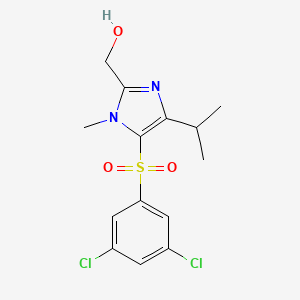
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)


